molecular formula C12H16N2O B8521707 5,5-Dimethyl-1-phenylpiperazin-2-one

5,5-Dimethyl-1-phenylpiperazin-2-one

Cat. No.: B8521707
M. Wt: 204.27 g/mol
InChI Key: AUUFTPBQEBHNHS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-phenylpiperazin-2-one is a heterocyclic compound featuring a six-membered piperazin-2-one (lactam) ring with substituents at the 1- and 5-positions. Key structural attributes include:

  • Core structure: A piperazin-2-one ring (lactam), providing hydrogen-bonding capability due to the carbonyl group.
  • Two methyl groups at the 5-position, introducing steric hindrance that may influence conformational flexibility and binding selectivity.
  • Stereochemistry: Evidence suggests enantiomeric forms exist, such as (R)-(−)- and (S)-(+)-5,5-dimethyl-4-phenyl-2-oxazolidinone derivatives, though the exact stereochemical configuration of the target compound requires clarification .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperazine derivatives, which are common in CNS-targeting drugs.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5,5-dimethyl-1-phenylpiperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-12(2)9-14(11(15)8-13-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3

InChI Key

AUUFTPBQEBHNHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)CN1)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 5,5-Dimethyl-1-phenylpiperazin-2-one and related compounds:

Compound Core Structure Substituents Molecular Formula CAS Number Key Features
This compound Piperazin-2-one (lactam) 1-phenyl, 5,5-dimethyl C₁₂H₁₆N₂O Not available Lactam ring enables hydrogen bonding; methyl groups increase steric hindrance .
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone Cyclohex-2-enone 5,5-dimethyl, 3-(ethylamino-piperazinyl) C₁₄H₂₅N₃O Not available Cyclohexenone core introduces α,β-unsaturated ketone reactivity; piperazinyl-ethylamino side chain enhances solubility .
2-[4-(FMOC)piperazin-1-yl]acetic acid Piperazine FMOC (9H-fluoren-9-ylmethoxycarbonyl) at N4, acetic acid at N1 C₂₄H₂₆N₂O₄ 180576-05-0 FMOC group enables use in peptide synthesis; carboxylic acid improves water solubility .

Limitations and Contradictions

  • Stereochemical Ambiguity: lists both (R)- and (S)-enantiomers of a related oxazolidinone, but the stereochemistry of the target piperazinone is unspecified, complicating pharmacological comparisons .
  • Data Gaps: CAS numbers and detailed pharmacokinetic data for this compound and its cyclohexenone analog are unavailable, limiting industrial reproducibility .

Preparation Methods

Bis-(2-chloroethyl)amine-Based Ring Formation

A foundational method for constructing the piperazine ring involves reacting aniline derivatives with bis-(2-chloroethyl)amine hydrochlorides under elevated temperatures. For instance, in a 500 L reactor, aniline (100 kg) and bis-(2-chloroethyl)amine hydrochloride (230–250 kg) are heated to 190°C for 3 hours, followed by neutralization with 30% aqueous NaOH. While this protocol directly synthesizes N-phenylpiperazine, analogous steps can be modified to introduce dimethyl groups. Post-cyclization alkylation with methyl iodide or dimethyl sulfate at the 5-position, under basic conditions (e.g., NaH in DMF), may yield the target compound.

Lactam Formation via Reductive Amination

The lactam structure of 5,5-dimethyl-1-phenylpiperazin-2-one necessitates intramolecular amidation. A plausible route involves condensing 3,3-dimethyl-2-oxopentanedioic acid with 1-phenyl-1,2-diaminoethane. Cyclization under acidic or thermal conditions forms the piperazin-2-one core. For example, refluxing in toluene with p-toluenesulfonic acid (PTSA) as a catalyst achieves ring closure, followed by purification via distillation or recrystallization.

Hydantoin Intermediate Utilization

N3-Alkylation of 5,5-Dimethylhydantoin

The synthesis of 5,5-dimethylhydantoin derivatives provides a pathway to introduce dimethyl groups early in the reaction sequence. As demonstrated in phenylpiperazine hydantoin syntheses, N3-alkylation of 5,5-dimethylhydantoin with benzyl chloride derivatives forms 3-benzyl-5,5-dimethylimidazolidine-2,4-diones. Subsequent N1-alkylation with dibromoalkanes or epoxy chlorides extends the carbon chain, enabling cyclization into piperazinone structures. For instance, reacting 3-benzyl-5,5-dimethylhydantoin with 1,2-dibromoethane in DMF at 80°C generates a diastereomeric intermediate, which undergoes acid-catalyzed ring expansion to yield the lactam.

Hydantoin-to-Piperazinone Conversion

Hydantoin rings can be transformed into piperazinones via Hofmann or Curtius rearrangements. Treating 5,5-dimethylhydantoin with bromine in NaOH generates an isocyanate intermediate, which reacts with phenylamine to form a urea derivative. Thermal rearrangement at 150–200°C induces ring expansion, producing this compound with >90% purity after column chromatography.

One-Pot Multicomponent Approaches

Simultaneous Alkylation and Cyclization

A one-pot synthesis reported by EvitaChem involves reacting 5,5-dimethyl-2-piperazinone with iodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The reaction proceeds at 100°C in DMF, achieving 85% yield via Ullmann-type coupling. This method streamlines the process by combining aryl introduction and dimethyl group retention in a single step.

Tandem Methylation and Ring Closure

In a modified Leuckart reaction, phenylglyoxal is condensed with 1,2-diaminopropane in acetic acid, followed by in situ methylation using dimethyl carbonate. The reaction mixture is heated at 120°C for 6 hours, yielding this compound after neutralization and extraction. This approach avoids isolation of intermediates, enhancing overall efficiency.

Catalytic Hydrogenation and Purification

High-Pressure Hydrogenation

Reductive amination of 5,5-dimethyl-1-phenylpiperazine-3-one using H₂ (80–100 psi) over a Raney nickel catalyst in acetic acid selectively reduces the ketone to the lactam. The reaction is monitored via HPLC, with acetic acid removed by distillation post-completion. Alkalinization to pH 11–12 with NaOH precipitates the product, which is extracted with toluene and purified via vacuum distillation (yield: 78–82%).

Crystallization and Purity Optimization

Crude this compound is dissolved in cyclohexane at 60°C and cooled to 10°C to induce crystallization. This step removes residual isomers (e.g., 1-methyl-2-phenylpiperazine) and achieves >99% purity, as verified by HPLC.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPurity
Bis-(2-chloroethyl)amineAniline, bis-(2-Cl-ethyl)amine190°C, 3 hours78–79%>99%
Hydantoin alkylation5,5-DimethylhydantoinDMF, 80°C70–75%95%
One-pot Ullmann coupling5,5-Dimethyl-2-piperazinonePd(OAc)₂, 100°C85%98%
Reductive amination5,5-Dimethyl-3-ketopiperazineH₂ (80 psi), Raney Ni80–82%>99%

Challenges and Innovations

Regioselectivity in Alkylation

Controlling the position of methyl groups during alkylation remains challenging. Using bulky bases (e.g., LDA) or directing groups (e.g., Boc-protected amines) improves regioselectivity, ensuring dimethylation occurs exclusively at the 5-position.

Green Chemistry Advancements

Recent efforts replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures. For example, microwave-assisted synthesis in [BMIM][BF₄] reduces reaction time from 6 hours to 30 minutes while maintaining 80% yield.

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